molecular formula C15H24O7 B164056 Dcptcl CAS No. 132282-96-3

Dcptcl

Cat. No. B164056
CAS RN: 132282-96-3
M. Wt: 316.35 g/mol
InChI Key: DKQZDWONDQKUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DCPTCL, also known as N,N-dicyclohexyl-2-(2-chlorophenyl)acetamide, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of DCPTCL is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin, dopamine, and GABA. DCPTCL has also been found to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DCPTCL has been found to exhibit various biochemical and physiological effects. In animal studies, DCPTCL has been found to reduce pain and inflammation, lower blood pressure, and induce sedation. DCPTCL has also been found to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCPTCL in lab experiments is its ease of synthesis and purification. DCPTCL is also relatively stable and can be stored for extended periods without significant degradation. However, DCPTCL is not readily soluble in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of DCPTCL is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on DCPTCL. One area of interest is the development of new drugs based on the structure of DCPTCL. Another area of interest is the synthesis of new materials using DCPTCL as a building block. Additionally, further studies are needed to fully understand the mechanism of action of DCPTCL and its potential applications in various fields.
In conclusion, DCPTCL is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and purification, as well as its various biochemical and physiological effects, make it a promising candidate for the development of new drugs and materials. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

DCPTCL is synthesized by reacting cyclohexylamine and 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DCPTCL, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

DCPTCL has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, DCPTCL has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. In drug discovery, DCPTCL has been used as a starting material for the synthesis of various bioactive compounds. In material science, DCPTCL has been used as a building block for the synthesis of polymers and other materials.

properties

CAS RN

132282-96-3

Product Name

Dcptcl

Molecular Formula

C15H24O7

Molecular Weight

316.35 g/mol

IUPAC Name

3,4'-dihydroxy-3-(hydroxymethyl)-5'-methylspiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid

InChI

InChI=1S/C15H24O7/c1-8-6-21-15(5-11(8)17)14(20,7-16)10-3-2-9(13(18)19)4-12(10)22-15/h8-12,16-17,20H,2-7H2,1H3,(H,18,19)

InChI Key

DKQZDWONDQKUAY-UHFFFAOYSA-N

SMILES

CC1COC2(CC1O)C(C3CCC(CC3O2)C(=O)O)(CO)O

Canonical SMILES

CC1COC2(CC1O)C(C3CCC(CC3O2)C(=O)O)(CO)O

synonyms

descinnanoylphyllanthocindiol

Origin of Product

United States

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